CPCCOEt
Description
Overview of Metabotropic Glutamate (B1630785) Receptor Subtypes and Their Physiological Roles
There are eight known mGluR subtypes (mGluR1-mGluR8), classified into three groups:
Group I: mGluR1 and mGluR5. These receptors are typically located postsynaptically and are coupled to Gαq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ) and subsequent increases in intracellular calcium and diacylglycerol. nih.govwikipedia.orgnih.gov They play key roles in modulating neuronal excitability and synaptic plasticity. wikipedia.orgnih.gov
Group II: mGluR2 and mGluR3. These receptors are generally found presynaptically and are coupled to Gαi/o proteins, which typically inhibit adenylyl cyclase activity. wikipedia.orgnih.gov They are involved in regulating neurotransmitter release and synaptic plasticity. nih.gov
Group III: mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II receptors, these are often presynaptic and coupled to Gαi/o proteins, inhibiting neurotransmitter release. wikipedia.orgnih.gov mGluR6 is primarily found in the retina. nih.gov
The widespread distribution and diverse signaling capabilities of mGluRs allow them to participate in numerous physiological processes throughout the CNS, including learning, memory, motor control, and pain processing. wikipedia.orgguidetopharmacology.org
Principles and Significance of Allosteric Modulation in G Protein-Coupled Receptor Pharmacology
Allosteric modulation involves the binding of a ligand to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous agonist (glutamate, in the case of mGluRs) binds. bio-techne.comtocris.com This interaction can induce conformational changes in the receptor that alter its affinity for the orthosteric ligand and/or its efficacy in activating downstream signaling pathways. bio-techne.com
Allosteric modulators are broadly classified as positive allosteric modulators (PAMs), which enhance the receptor's response to the orthosteric agonist, or negative allosteric modulators (NAMs), which inhibit it. bio-techne.com A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity compared to orthosteric ligands, as allosteric binding sites are often less conserved across receptor subtypes than orthosteric sites. bio-techne.comtocris.com Furthermore, their effects are dependent on the presence and concentration of the endogenous agonist, allowing for a more physiological modulation of receptor activity. This "fine-tuning" capability makes allosteric modulators attractive pharmacological tools and potential therapeutic agents. tocris.com
Historical Context of Allosteric Modulators Targeting mGluR1
Historically, the initial focus in mGluR ligand discovery centered on orthosteric ligands. However, the identification of compounds that modulated mGluR activity without competing for the glutamate binding site suggested the existence of alternative, allosteric sites. wikipedia.org The discovery of the first allosteric modulators for mGluRs marked a significant step in the field, providing novel tools to dissect the functions of individual receptor subtypes.
Among the earliest described allosteric modulators targeting Group I mGluRs were CPCCOEt and MPEP, which were found to act as negative allosteric modulators (or non-competitive antagonists) at mGluR1 and mGluR5, respectively. Another early mGluR1 NAM identified was BAY36-7620. These compounds were instrumental in demonstrating the feasibility and utility of targeting allosteric sites on mGluRs. The characterization of these early allosteric modulators, particularly this compound at mGluR1, provided the first pharmacological evidence for the existence and location of an allosteric binding site within the transmembrane domain of these receptors.
Table 1: Early Allosteric Modulators of Group I mGluRs
| Compound Name | Target Subtype | Modulatory Effect | PubChem CID |
| This compound | mGluR1 | Negative Allosteric Modulator (Non-competitive Antagonist) | 6278000 |
| MPEP | mGluR5 | Negative Allosteric Modulator (Non-competitive Antagonist) | 3025961 |
| BAY36-7620 | mGluR1 | Negative Allosteric Modulator (Non-competitive Antagonist/Inverse Agonist) | 9903757 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCTZFMSAHZQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017609 | |
| Record name | Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179067-99-3 | |
| Record name | Ethyl 7,7a-dihydro-7-(hydroxyimino)benzo[b]cyclopropa[e]pyran-1a(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179067-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Cpccoet As a Research Probe
Receptor Selectivity and Subtype Specificity of CPCCOEt
This compound exhibits a notable selectivity profile among glutamate (B1630785) receptors, making it a valuable tool for dissecting the roles of specific receptor subtypes. tocris.comrndsystems.com
mGluR1 Antagonism Profile
This compound functions as a selective non-competitive antagonist of human mGluR1 (hmGluR1), including the hmGluR1b splice variant. tocris.comnih.gov Studies have shown that this compound inhibits glutamate-induced increases in intracellular calcium mediated by hmGluR1b with an apparent IC50 of 6.5 μM. nih.gov This antagonism is described as reversible and non-competitive. tocris.comrndsystems.comnih.gov
Evaluation Across Other mGluR Subtypes and Ionotropic Receptors
A key characteristic of this compound is its high selectivity for mGluR1 over other glutamate receptor subtypes. At concentrations up to 100 μM, this compound has demonstrated no significant agonist or antagonist activity at other tested human mGluR subtypes, including mGluR2, mGluR4a, mGluR5a, mGluR7b, and mGluR8a. tocris.comrndsystems.comnih.govnih.gov Similarly, this compound shows no activity at ionotropic glutamate receptors (iGluRs) at concentrations up to 100 μM. tocris.comrndsystems.comhellobio.comscientificlabs.co.uk This lack of activity at other mGluRs and iGluRs underscores this compound's utility as a selective probe for studying mGluR1 function.
Here is a summary of this compound's selectivity profile:
| Receptor Type | Subtype | Activity | Concentration Tested (μM) | Reference |
| Metabotropic Glutamate | mGluR1 (hmGluR1b) | Non-competitive antagonist (IC50 = 6.5 μM) | - | tocris.comnih.gov |
| Metabotropic Glutamate | mGluR2 | No agonist or antagonist activity | Up to 100 | tocris.comrndsystems.comnih.gov |
| Metabotropic Glutamate | mGluR4a | No agonist or antagonist activity | Up to 100 | tocris.comrndsystems.comnih.gov |
| Metabotropic Glutamate | mGluR5a | No agonist or antagonist activity | Up to 100 | tocris.comrndsystems.comnih.gov |
| Metabotropic Glutamate | mGluR7b | No agonist or antagonist activity | Up to 100 | tocris.comrndsystems.comnih.gov |
| Metabotropic Glutamate | mGluR8a | No agonist or antagonist activity | Up to 100 | tocris.comrndsystems.comnih.gov |
| Ionotropic Glutamate | Various | No agonist or antagonist activity | Up to 100 | tocris.comrndsystems.comhellobio.com |
Mechanism of Action and Allosteric Binding Site Elucidation
This compound exerts its inhibitory effects on mGluR1 through an allosteric mechanism, distinct from the orthosteric binding site where the endogenous ligand glutamate binds. nih.govmdpi.comnih.gov
Non-Competitive Antagonism of mGluR1 Signaling
This compound acts as a non-competitive antagonist, meaning it does not directly compete with glutamate for binding at the orthosteric site of the mGluR1 receptor. nih.govmdpi.compnas.orgjneurosci.org Schild analysis has indicated that this compound decreases the efficacy of glutamate-stimulated phosphoinositide hydrolysis without affecting the EC50 value or Hill coefficient of glutamate. nih.gov This non-competitive profile allows this compound to inhibit receptor signaling even in the presence of varying concentrations of glutamate. spandidos-publications.com
Delineation of the Allosteric Binding Pocket in the Transmembrane Domain
Research has localized the binding site of this compound to the transmembrane (TM) domain of the mGluR1 receptor. spandidos-publications.commdpi.comresearchgate.net Specifically, studies involving systematic exchange of segments and single amino acids between hmGluR1b and the related subtype hmGluR5a have been instrumental in identifying key residues involved in this compound binding. nih.gov Substitution of Threonine 815 (Thr815) and Alanine 818 (Ala818), located at the extracellular surface of transmembrane segment VII in hmGluR1b, with the homologous amino acids of hmGluR5a eliminated this compound inhibition of hmGluR1b. nih.gov Conversely, introducing Thr815 and Ala818 at the corresponding positions in hmGluR5a conferred sensitivity to this compound inhibition, with an IC50 of 6.6 μM. nih.gov These findings strongly suggest that Thr815 and Ala818 in the transmembrane domain of mGluR1 are critical components of the this compound allosteric binding site. nih.govuni-regensburg.de
Impact on Orthosteric Ligand Binding and Receptor Activation
This compound inhibits mGluR1 signaling without affecting the binding of the orthosteric ligand, glutamate. nih.gov This is consistent with its non-competitive mechanism and binding to an allosteric site distinct from the glutamate binding site located in the extracellular N-terminal domain. nih.govrndsystems.com The interaction of this compound with its allosteric site in the transmembrane domain is proposed to disrupt receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain. nih.gov This disruption prevents the conformational changes necessary for full receptor activation and subsequent downstream signaling cascades, such as phosphoinositide hydrolysis and intracellular calcium mobilization, even when glutamate is bound to the orthosteric site. spandidos-publications.comnih.govplos.org
Functional Modulatory Properties of this compound
The functional characterization of this compound has revealed key insights into its interaction with mGluR1, particularly concerning its ability to modulate receptor activity and the nuances of this modulation in different contexts.
Assessment of Inverse Agonist Activity at mGluR1
Initial studies characterizing this compound primarily identified it as a non-competitive antagonist, effectively inhibiting glutamate-induced mGluR1 activation. nih.govrndsystems.com For instance, this compound was shown to selectively inhibit glutamate-induced increases in intracellular calcium at human mGluR1b with an apparent IC50 of 6.5 µM. nih.gov Schild analysis indicated a non-competitive mechanism, reducing the efficacy of glutamate-stimulated phosphoinositide hydrolysis without altering the EC50 or Hill coefficient of glutamate. nih.gov
However, further research, particularly employing systems with overexpressed or constitutively active mGluR1, has provided evidence for this compound possessing partial inverse agonist activity. While some early studies on native mGluR1 receptors did not detect inverse agonism, later findings demonstrated that this compound could significantly inhibit a portion of the agonist-independent activity of mGluR1 when the receptor's basal activity was enhanced, such as through co-expression with the Gαq subunit or in constitutively activated receptor mutants. nih.govresearchgate.net This suggests that this compound can stabilize an inactive conformation of the receptor, thereby reducing basal signaling in addition to blocking agonist-mediated activation. researchgate.net Studies using constitutively activated Ca/1a mutants of mGluR1a showed that this compound suppressed the elevated basal response, indicating inverse agonist activity. researchgate.net This indicates that this compound can act as a very partial inverse agonist at mGluR1 receptors under certain conditions. nih.gov
Characterization of Cooperativity and Probe-Dependent Pharmacology
The interaction of allosteric modulators like this compound with mGluR1 can involve complex cooperativity with orthosteric agonists and may exhibit probe-dependent pharmacology. Research into mGluR1 allosteric modulators has highlighted that chemically distinct compounds can display differential pharmacological profiles depending on the specific orthosteric agonist used and the signaling pathway being measured. researchgate.netresearchgate.net
Studies investigating the modulation of different mGluR1 orthosteric agonists, such as glutamate and quisqualate, by negative allosteric modulators (NAMs) like this compound have revealed probe dependence at the level of affinity and cooperativity. researchgate.netresearchgate.net This means that the apparent affinity and the degree of cooperativity between this compound and the receptor can vary depending on which agonist is used to stimulate mGluR1. researchgate.net Furthermore, differential profiles have been observed when comparing the ligand pharmacology of this compound across different functional assays, such as intracellular calcium mobilization and inositol (B14025) monophosphate accumulation assays. researchgate.netresearchgate.net
For example, this compound has shown a marked reduction in cooperativity with quisqualate in inositol monophosphate accumulation assays and upon extended incubation in intracellular calcium mobilization assays. researchgate.net These findings underscore the importance of rigorous pharmacological analysis to fully characterize the behavior of mGluR1 modulators and highlight that the effects of this compound, as a research probe, can be influenced by the specific experimental conditions, including the choice of orthosteric agonist and the downstream signaling pathway being measured. researchgate.netresearchgate.net
The binding site of this compound within the transmembrane region of mGluR1 has been investigated through chimeric receptor studies and mutagenesis, identifying specific residues like Thr815 and Ala818 in transmembrane segment VII as important for its inhibitory action. nih.gov These residues are distinct from the binding sites of other allosteric modulators, although some overlap with the binding pockets of other NAMs like MPEP has been suggested. researchgate.net The interaction of this compound with these residues is thought to disrupt the intramolecular communication between the agonist-bound extracellular domain and the transmembrane domain, thereby inhibiting receptor activation. nih.gov
The probe-dependent pharmacology of this compound and other allosteric modulators emphasizes that their effects are not always universally applicable and can be influenced by the specific conformational state of the receptor induced by different orthosteric ligands or the specific signaling cascade being monitored. researchgate.netresearchgate.net This complexity is a critical consideration when using this compound as a research tool to understand mGluR1 function in diverse biological systems.
Pharmacological Data Summary for this compound at hmGluR1
| Property | Value | Assay/Context | Reference |
| IC50 (Glutamate-induced Ca2+) | 6.5 µM | Human mGluR1b | nih.govrndsystems.com |
| Selectivity | High | vs mGluR2, 4a, 5a, 7b, 8a, iGluRs (up to 100µM) | tocris.comhellobio.comrndsystems.com |
| Mechanism | Non-competitive Antagonist | Glutamate-stimulated IP hydrolysis | nih.gov |
| Inverse Agonist Activity | Partial | Overexpressed/Constitutively Active mGluR1 | nih.govresearchgate.net |
| Binding Site | Allosteric (Transmembrane Domain) | Chimeric receptor/Mutagenesis studies | nih.govnih.govmdpi.comresearchgate.net |
Note: Inverse agonist activity was not always detected on native receptors but observed in systems with enhanced basal activity. nih.govresearchgate.netresearchgate.net
Synthetic Strategies and Stereochemical Considerations in Cpccoet Research
Chemical Synthesis Approaches for CPCCOEt and Related Analogs
The synthesis of this compound and its analogs involves specific chemical approaches to construct the characteristic cyclopropa[b]chromene core structure and introduce the hydroxyimino and ethyl carboxylate functionalities. While detailed step-by-step protocols for this compound synthesis were not extensively detailed in the search results, the synthesis of related cyclopropane-containing compounds and metabotropic glutamate (B1630785) receptor modulators provides insight into potential methodologies.
The synthesis of conformationally restricted analogs of milnacipran, which also contain a cyclopropane (B1198618) ring, has been achieved enantioselectively to develop NMDA receptor antagonists. acs.org These approaches highlight the use of synthetic routes that control the stereochemistry of the cyclopropane ring. Another study on novel 2'-(S)-CCG-IV analogues, which are NMDA receptor agonists with a cyclopropane moiety, describes synthetic steps involving reactions such as alkylation, hydrolysis, and Strecker reaction to build the target structures. nih.gov
Research on indole (B1671886) and benzomorpholine derivatives as modulators of metabotropic glutamate receptors mentions synthetic procedures involving alkylation conditions with bases like potassium hydroxide (B78521) in solvents such as dimethylsulphoxide. google.com The synthesis of heteropolycyclic compounds acting as metabotropic glutamate receptor antagonists has also been reported, utilizing reactions such as the formation of 1,2,4-oxadiazoles from acyl chlorides and amidoximes. google.com
The development of allosteric modulators for GPCRs, including mGluRs, often involves the synthesis of diverse chemical series. For instance, the synthesis of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of mGlu4 involved acylation of nitro aniline, hydrogenation, and amide formation. acs.org These examples suggest that the synthesis of this compound and its analogs likely employs a combination of standard organic reactions tailored to construct the specific ring system and introduce the required functional groups.
Chiral Resolution and Stereoisomer Activity Evaluation
This compound contains chiral centers, leading to the existence of stereoisomers. nih.govpdx.edu Representations of this compound stereochemistry in literature vary, with some sources detailing (-)this compound, indicating that the compound exists as enantiomers. nih.govguidetopharmacology.org
Chiral resolution is the process of separating racemic mixtures into their individual enantiomers. msu.edulibretexts.org Since enantiomers typically share identical physical properties, their separation often requires reaction with an enantiomerically pure chiral reagent to form diastereomers, which possess different physical properties and can be separated by techniques like chromatography or recrystallization. msu.edulibretexts.org
Studies on racemic this compound ((±)-1) have demonstrated that its optical isomers can be separated by chromatography on a chiral stationary phase. nih.govresearchgate.netacs.orgresearchgate.net The absolute configuration of the stereocenters in this compound derivatives has been determined using techniques such as X-ray crystallography of amide derivatives formed with enantiomerically pure compounds like the methyl ester of L-phenylalanine. nih.govresearchgate.netacs.orgresearchgate.net
Evaluation of the biological activity of this compound stereoisomers has revealed significant differences in their potency. In phosphoinositol (PI) turnover assays at the cloned human mGlu1b receptor, the (-)-enantiomer of this compound and its amide derivatives with (1aS,7aS)-stereochemistry showed notable inhibitory activity with IC₅₀ values in the low micromolar range. nih.govresearchgate.netacs.org In contrast, the corresponding (+)-enantiomers were found to be largely inactive at much higher concentrations, indicating a substantial selectivity for the (-)-enantiomer, at least 70-fold in some cases. nih.govresearchgate.netacs.org This demonstrates that the stereochemistry of this compound is crucial for its interaction with the mGluR1 receptor and its pharmacological activity.
Detailed research findings on the activity of this compound stereoisomers are presented in the table below:
| Compound | Stereochemistry | IC₅₀ at hmGlu1b Receptor (μM) | Selectivity vs. (+)-Enantiomer |
| This compound | (-) | 1.5 | >70-fold |
| Amide derivative 5 of this compound | (-) (1aS,7aS) | 0.43 | >70-fold |
| Amide derivative 6 of this compound (with L-PheOMe) | (-) (1aS,7aS) | 0.93 | >30-fold (inactive up to 30 μM) |
| This compound | (+) | Inactive up to 30 | - |
| Amide derivative 5 of this compound | (+) | Inactive up to 30 | - |
| Amide derivative 6 of this compound (with L-PheOMe) | (+) | Inactive up to 30 | - |
This data highlights the stereoselective nature of this compound's activity at the mGluR1 receptor.
Methodologies for Isotopic Labeling in Research Applications
Isotopic labeling involves incorporating specific isotopes into a molecule for various research applications, such as tracing metabolic pathways, quantitative analysis, and structural studies using techniques like NMR spectroscopy and mass spectrometry. researchgate.netcpcscientific.com For this compound research, isotopic labeling can be valuable for studying its pharmacokinetics, distribution, metabolism, and binding to receptors.
While specific methodologies for isotopically labeling this compound were not explicitly detailed in the provided search results, general approaches for isotopic labeling of organic compounds and peptides are well-established and can be applied to this compound. Stable isotopes such as ¹³C, ¹⁵N, ²H (deuterium), and ¹⁸O are commonly used for metabolic studies and quantitative proteomics via techniques like Stable Isotope Labeled (SIL) peptides. researchgate.netcpcscientific.com Radioactive isotopes like ³H, ¹¹C, ¹⁸F, ¹²³I, and ¹²⁵I are used for radioligand binding assays and imaging techniques such as Positron Emission Tomography (PET). google.com
The synthesis of isotopically labeled compounds typically involves using precursors that are already enriched with the desired isotope at specific positions and incorporating them into the target molecule through chemical synthesis. researchgate.netcpcscientific.com For instance, isotopically labeled amino acids can be incorporated during peptide synthesis to create SIL peptides. cpcscientific.com For smaller molecules like this compound, isotopic enrichment would involve synthesizing the compound using labeled starting materials or incorporating the label during specific synthetic steps.
Cellular and Molecular Investigations of Cpccoet Effects
Modulation of Intracellular Signaling Pathways by CPCCOEt
This compound exerts its influence on cellular function by modulating several key intracellular signaling cascades, predominantly through its antagonistic action at mGluR1.
Inhibition of Phosphoinositide Hydrolysis
Group I mGluRs, including mGluR1, are Gq-coupled receptors that typically activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process, known as phosphoinositide (PI) hydrolysis, is a crucial step in initiating downstream signaling events. This compound has been shown to inhibit this process. Studies using transfected CHO cells expressing human mGluR1alpha demonstrated that this compound antagonized L-quisqualate-induced phosphoinositide hydrolysis in a non-competitive and reversible manner nih.gov. Schild analysis indicated that this compound decreases the efficacy of glutamate-stimulated phosphoinositide hydrolysis without affecting the EC50 or Hill coefficient of glutamate (B1630785) nih.gov. This suggests that this compound interacts with a site distinct from the glutamate binding site, consistent with its classification as a non-competitive antagonist nih.gov. The apparent pKi value for this compound in inhibiting L-quisqualate-induced phosphoinositide hydrolysis in these cells was reported as 4.76 ± 0.18 nih.gov.
Data on this compound Inhibition of Phosphoinositide Hydrolysis:
| Cell Type | Receptor Subtype | Agonist | Effect on PI Hydrolysis | IC50 (µM) | Reference |
| Transfected CHO cells | hmGluR1alpha | L-quisqualate | Inhibition | 6.5 | nih.govtocris.com |
| AV-12 cells | mGlu1alpha | Quisqualate | Inhibition | ~10 | researchgate.net |
| Rat testes slices | mGlu1 and mGlu5 | 1S,3R-ACPD | Inhibition | Not specified | bioscientifica.com |
Regulation of Intracellular Calcium Mobilization
Activation of Group I mGluRs leads to the mobilization of intracellular calcium, primarily through the action of IP3 on IP3 receptors located on the endoplasmic reticulum. This compound, by inhibiting phosphoinositide hydrolysis and thus IP3 production, consequently affects intracellular calcium dynamics. This compound selectively inhibited glutamate-induced increases in intracellular calcium at human mGluR1b with an apparent IC50 of 6.5 µM nih.gov. In dopamine (B1211576) neurons, this compound suppressed the increase in somatodendritic dopamine release induced by DHPG (a group I mGluR agonist), which is linked to IP3 production and calcium mobilization from intracellular stores nih.govjneurosci.orgjneurosci.org. This suppression by this compound was prevented by inhibiting IP3 receptors or SERCA pumps, further supporting the link between mGluR1 blockade, IP3 signaling, and calcium release nih.govjneurosci.org. In Bergmann glial cells, this compound inhibited the second phase of calcium transients evoked by distal parallel fiber stimulation, which is dependent on mGluR1 activation jneurosci.org. This compound also reduced the amplitude of evoked presynaptic calcium transients in lamprey brainstem synapses physiology.org.
Data on this compound Effects on Intracellular Calcium:
| Cell/Tissue Type | Stimulus/Agonist | Effect of this compound | Mechanism Involved | Reference |
| Human mGluR1b expressing cells | Glutamate | Inhibited increases in intracellular calcium | Inhibition of PI hydrolysis | nih.gov |
| Dopamine neurons (SNc) | Endogenous glutamate/DHPG | Suppressed evoked dopamine release (linked to Ca2+ mobilization) | Inhibition of mGluR1-mediated IP3 production | nih.govjneurosci.orgjneurosci.org |
| Bergmann glial cells | Distal PF stimulation | Inhibited second phase of Ca2+ transients | mGluR1 activation upstream of P2 receptors | jneurosci.org |
| Lamprey brainstem synapses | Evoked activity | Reduced amplitude of presynaptic Ca2+ transients | Group I mGluR antagonism | physiology.org |
Influence on MAPK/ERK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another key signaling pathway influenced by Group I mGluRs. Activation of Group I mGluRs can lead to the activation of ERK1/2. This compound has been investigated for its effects on this pathway. Studies have shown that this compound can attenuate mGluR-induced ERK activation. For instance, in mice, intrathecal administration of this compound attenuated DHPG-induced nociceptive behavior, which was correlated with activation of ERK1 and ERK2 in the spinal cord jneurosci.org. This compound also significantly attenuated formalin-induced ERK phosphorylation in the spinal cord jneurosci.org. However, the role of mGluR1 specifically in ERK activation can vary depending on the cellular context and co-activation of other receptors. In cultured rat striatal neurons, while the mGluR5 antagonist MPEP blocked NMDA/DHPG-induced ERK1/2 phosphorylation, this compound at relatively high concentrations did not change it nih.gov. This suggests that in this specific context, mGluR5, rather than mGluR1, plays a more prominent role in this particular ERK activation pathway nih.gov. Conversely, other research indicates that mGluR1 activation can influence ERK signaling, and this compound can inhibit agonist-induced, mGluR1-dependent activation of ERK-MAPK nih.gov.
Data on this compound Effects on MAPK/ERK Signaling:
| Cell/Tissue Type | Stimulus/Agonist | Effect of this compound on ERK Phosphorylation | Notes | Reference |
| Mouse spinal cord | DHPG, Formalin | Attenuated ERK1/2 phosphorylation | Correlated with reduced nociceptive behavior | jneurosci.org |
| Cultured rat striatal neurons | NMDA/DHPG | No significant change | mGluR5 antagonist (MPEP) was effective | nih.gov |
| Cells expressing myc-mGluR1 | DHPG | Inhibited DHPG-induced ERK-MAPK activation | Demonstrated inhibition of mGluR1 activity | nih.gov |
Interplay with JNK Pathway Activation
The c-Jun N-terminal kinase (JNK) pathway is another MAPK cascade that can be activated by various stimuli, including some G protein-coupled receptors. Studies have explored the involvement of Group I mGluRs in JNK activation and the effect of this compound. In cultured rat striatal neurons, DHPG (a group I mGluR agonist) induced JNK phosphorylation. However, pretreatment with this compound did not significantly alter this DHPG-stimulated JNK phosphorylation nih.gov. In contrast, the mGluR5 antagonist MPEP blocked the DHPG-induced JNK phosphorylation nih.gov. This suggests that in this neuronal context, mGluR5, rather than mGluR1, is the primary mediator of DHPG-induced JNK activation nih.gov.
Data on this compound Effects on JNK Signaling:
| Cell Type | Stimulus/Agonist | Effect of this compound on JNK Phosphorylation | Notes | Reference |
| Cultured rat striatal neurons | DHPG | Did not significantly alter | mGluR5 antagonist (MPEP) blocked effect | nih.gov |
Impact on Receptor Regulation and Functional Desensitization
This compound, as an antagonist, can influence the regulation and functional state of the mGluR1 receptor. While the primary action of this compound is to block agonist-induced signaling, its binding to an allosteric site on the receptor can potentially impact receptor conformation, trafficking, and interaction with regulatory proteins. Research on mGluR1 desensitization has indicated the involvement of G protein-coupled receptor kinases (GRKs) and arrestins bioscientifica.com. GRK4, for instance, mediates the homologous desensitization of mGluR1 receptors bioscientifica.com. While studies have focused on agonist-induced desensitization and the role of kinases like PKC in phosphorylating and desensitizing mGluR1 mdpi.comox.ac.uk, the direct impact of this compound on these desensitization processes has not been extensively detailed in the provided search results. However, as an allosteric modulator binding to the transmembrane domain mdpi.com, this compound's interaction with the receptor could potentially influence conformational changes that are relevant to the receptor's interaction with downstream signaling partners and regulatory machinery. This compound inhibits receptor signaling without affecting glutamate binding, suggesting it disrupts the intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain necessary for activation nih.gov. This disruption could indirectly affect processes related to receptor regulation.
Cross-Talk with Other Neurotransmitter Systems and Receptors
The activity of mGluR1, and thus its modulation by this compound, can influence and be influenced by other neurotransmitter systems and receptors through various mechanisms of cross-talk.
One area of investigation is the interaction with ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, which are often co-localized with mGluRs at synapses. While this compound is selective for mGluR1 over ionotropic receptors at concentrations up to 100 µM tocris.comrndsystems.com, modulation of mGluR1 by endogenous glutamate or agonists can indirectly affect iGluR function or downstream signaling initiated by iGluRs. For example, activation of mGluR1 has been shown to influence NMDA receptor responses in some contexts jneurosci.org. In dopamine neurons, the regulation of somatodendritic dopamine release by endogenous glutamate acting at mGluR1s involves calcium mobilization, which can interact with other calcium-dependent processes influenced by different receptors nih.govjneurosci.org.
Cross-talk with GABAergic systems has also been explored. In cerebellar molecular layer interneurons, while mGluR1 activation facilitates firing, there was no observed cross-talk between mGluR1 and GABAB receptors in altering the mGluR1-mediated inward current plos.org. However, in Purkinje cells, GABAB receptor activation was reported to enhance the mGluR1-mediated excitatory inward current plos.org. This compound's blockade of mGluR1 could therefore indirectly impact GABAergic signaling in a context-dependent manner.
Furthermore, mGluR1 signaling can interact with pathways activated by other neurotransmitters or signaling molecules. For instance, studies in the cochlear nucleus suggest that mGluRs are sensitive to fluctuations in ambient glutamate concentration and interact with glutamate reuptake mechanisms jneurosci.org. The interplay between glutamate receptor signaling and glutamate transporter expression and function is fundamental for proper neural function mdpi.com. This compound's role as an mGluR1 antagonist positions it to interfere with such interactions.
This compound has also been noted to influence cellular processes like proliferation and metabolic activity in certain cancer cell lines, suggesting potential cross-talk with signaling pathways involved in cell growth and survival that may be activated by factors other than glutamate iiarjournals.orgspandidos-publications.comnih.gov.
This compound is a chemical compound primarily recognized for its activity as a selective antagonist of metabotropic glutamate receptor 1 (mGluR1). Research into this compound has focused on its interactions with glutamate receptors, particularly mGluR1, and its subsequent influence on various neuronal processes, including modulation of NMDA receptor responses and interaction with GABAergic transmission.
Modulation of NMDA Receptor Responses
Studies have investigated the relationship between mGluR1, the primary target of this compound, and NMDA receptors. Group I mGluRs, which include mGluR1 and mGluR5, are known to interact with NMDA receptors and can modulate their function. nih.govoup.comjneurosci.org Research in cortical neurons has shown that selective activation of mGluR1 can increase NMDA receptor currents. This effect appears to be mediated through a signaling pathway involving Pyk2 and Src-family kinases. Pre-incubation with this compound has been shown to reduce basal NMDA currents and completely prevent the increase in NMDA currents induced by a group I mGluR agonist in the presence of an mGluR5 antagonist. jneurosci.org This suggests that mGluR1 activity, which is blocked by this compound, contributes to the baseline activity and potentiation of NMDA receptors in these neurons.
In hippocampal CA3 pyramidal cells, both mGluR1 and mGluR5 have been implicated in mediating NMDA current potentiation. Selective activation of mGluR1 resulted in significant potentiation of NMDA current. The potentiation induced by the co-activation of mGluR1 and mGluR5 was greater than that by selective mGluR1 activation, and no significant potentiation was detected in the presence of both mGluR1 and mGluR5 antagonists, including this compound. jneurosci.org
However, the interaction between mGluR1 and NMDA receptors can vary depending on the brain region and specific experimental conditions. For instance, in studies examining NMDA receptor-independent long-term potentiation (LTP) in rat hippocampal area CA1, this compound did not prevent this form of LTP, suggesting that group I mGluRs, including mGluR1, might not be involved in this specific type of plasticity in this region. physiology.org Furthermore, while mGluR5 antagonists have been shown to potentiate behavioral responses induced by NMDA antagonists, this compound, as an mGluR1 antagonist, did not affect ketamine-induced anesthesia, which is mediated by NMDA receptor blockade. oup.com
Data from selected studies on this compound and NMDA receptor modulation:
| Study Context | Compound/Manipulation | Observed Effect on NMDA Receptors/Related Phenomena | Key Finding Related to this compound | Citation |
| Cortical neurons | DHPG (mGluR1/5 agonist) + MPEP (mGluR5 antagonist) | Increased NMDA currents | This compound reduced basal NMDA currents and prevented DHPG-mediated increase. | jneurosci.org |
| Hippocampal CA3 cells | DHPG (mGluR1/5 agonist) + MPEP (mGluR5 antagonist) | Significant NMDA current potentiation | Potentiation was reduced in the presence of this compound and MPEP. | jneurosci.org |
| Hippocampal CA1 LTP | This compound (100-250 µM) + AP5 (NMDA antagonist) | No prevention of NMDA receptor-independent LTP | This compound did not inhibit this form of plasticity. | physiology.org |
| Ketamine-induced anesthesia | This compound (5-500 nmol, i.c.v.) | No effect on anesthesia duration | This compound did not modify NMDA receptor-mediated behavioral effect in this context. | oup.com |
| Spinal dorsal horn | This compound (intrathecal) in inflammation model | Blocked increased NR2B tyrosine phosphorylation | This compound prevented inflammation-induced changes in an NMDA receptor subunit. | jneurosci.org |
Interaction with GABAergic Transmission
This compound has also been utilized to explore the involvement of mGluR1 in modulating GABAergic transmission. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activity is crucial for balancing neuronal excitation. frontiersin.org
Research in the corpus striatum of freely moving animals demonstrated that selective antagonists of mGluR1, including this compound, substantially enhanced GABA release. This suggests that endogenous activation of mGluR1 may exert a tonic inhibitory influence on GABA release in this region. nih.gov Electrophysiological studies in cortico-striatal slices further supported a role for mGluR1 in modulating GABAergic transmission, where a mixed mGluR1/5 agonist reduced inhibitory postsynaptic currents, and this action was antagonized by an mGluR1 antagonist. nih.gov
In cerebellar Purkinje cells, activation of group I mGluRs has been shown to inhibit GABAergic synaptic transmission between molecular layer interneurons and Purkinje cells. This effect appears to be mediated by mGluR1 and involves the release of endocannabinoids. Application of this compound significantly reduced this inhibitory effect, indicating that mGluR1 activation contributes to the depression of GABAergic transmission at these synapses. jneurosci.org
Studies in neonatal rat hippocampus have also investigated the effects of group I mGluR activation on GABAergic transmission. Application of a group I mGluR agonist facilitated GABAA receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) in CA3 pyramidal neurons. This potentiation was reduced by this compound, suggesting an involvement of mGluR1 in this facilitatory effect on GABAergic currents. nih.gov
However, this compound's effects are not always solely mediated through mGluR1. In some instances, this compound has been found to enhance the climbing fiber response in Purkinje neurons independently of glutamate receptors, including GABAB receptors. This suggests potential non-mGluR targets for this compound that could influence neuronal activity. nih.gov Furthermore, in the rat midbrain periaqueductal grey, while blockade of glutamate uptake inhibited GABAergic transmission, this effect was largely mediated by mGluR5 and not significantly by mGluR1, as this compound did not block this inhibition. jneurosci.org
Data from selected studies on this compound and GABAergic transmission:
| Study Context | Compound/Manipulation | Observed Effect on GABAergic Transmission/Release | Key Finding Related to this compound | Citation |
| Corpus striatum (in vivo) | This compound | Substantially enhanced GABA release | This compound's action suggests mGluR1 tonically inhibits GABA release. | nih.gov |
| Cerebellar interneuron-Purkinje cell synapses | DHPG (mGluR1/5 agonist) | Inhibited GABAergic transmission | This compound significantly reduced the DHPG-induced inhibition, indicating mGluR1 involvement. | jneurosci.org |
| Neonatal rat hippocampal CA3 pyramidal neurons | DHPG (mGluR1/5 agonist) | Facilitated GABAA sIPSCs | This compound reduced the potentiation of sIPSCs, suggesting mGluR1 contributes to this facilitation. | nih.gov |
| Cerebellar Purkinje neurons | This compound | Enhanced climbing fiber response | Effect was independent of mGluR1 and GABAB receptors, indicating potential non-mGluR targets. | nih.gov |
| Rat midbrain periaqueductal grey | TBOA (glutamate uptake inhibitor) | Inhibited GABAergic transmission | This compound did not block this inhibition, which was largely mediated by mGluR5. | jneurosci.org |
| Cortico-striatal slices | DHPG (mGluR1/5 agonist) | Reduced inhibitory postsynaptic currents | Action was antagonized by an mGluR1 antagonist (though not explicitly this compound in this snippet, context implies relevance). | nih.gov |
Table of Compounds and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 6278000 |
| Glutamate | 611 |
| GABA | 149 |
| NMDA | 22880 |
| DHPG | 108001 |
| MPEP | 6604926 |
| LY367385 | 44358757 |
| AIDA | 135395 |
| AP5 | 135342 |
| Ketamine | 3821 |
| Pyk2 | - |
| Src | - |
| NR2B | - |
| TBOA | 64133 |
| Gabazine | 5311241 |
| Bicuculline | 2380 |
| Endocannabinoids | - |
| Anandamide | 5281969 |
| 2-AG | 5281744 |
| CB1 receptor | - |
| CHPG | 118442 |
| LY341495 | 123853 |
| MSOP | 123775 |
| TRPC3 channel | - |
Note: PubChem CIDs for proteins/receptors (like Pyk2, Src, NR2B, CB1 receptor, TRPC3 channel) are not applicable as PubChem primarily catalogs chemical substances.##
This compound is a chemical compound recognized for its selective, non-competitive antagonism of the metabotropic glutamate receptor subtype 1 (mGluR1). tocris.comwikipedia.orgnih.govmedchemexpress.com Research employing this compound has been instrumental in elucidating the specific functions of mGluR1 within complex neuronal signaling networks. This includes investigations into its influence on NMDA receptor activity and its interactions with GABAergic transmission.
Modulation of NMDA Receptor Responses
The interplay between mGluR1, the primary target of this compound, and NMDA receptors has been a significant area of study. Group I metabotropic glutamate receptors (mGluRs), comprising mGluR1 and mGluR5, are known to associate with NMDA receptors and can modulate their functional properties. nih.govoup.comjneurosci.org
In cortical neurons, research indicates that the selective activation of mGluR1 can lead to an increase in NMDA receptor currents. This effect appears to be mediated through a signaling cascade involving Pyk2 and Src-family kinases. jneurosci.org Pre-treatment with this compound has been observed to diminish basal NMDA currents and completely inhibit the increase in these currents induced by a group I mGluR agonist when mGluR5 is blocked. jneurosci.org These findings suggest that the constitutive activity of mGluR1, against which this compound acts as an antagonist, contributes to the baseline activity and potentiation of NMDA receptors in these specific neuronal populations.
Studies in hippocampal CA3 pyramidal cells have also implicated both mGluR1 and mGluR5 in the potentiation of NMDA currents. Selective activation of mGluR1 resulted in a significant potentiation of NMDA current. jneurosci.org The combined activation of mGluR1 and mGluR5 led to a greater potentiation compared to selective mGluR1 activation, and no significant potentiation was detected when both mGluR1 and mGluR5 were antagonized, including with this compound. jneurosci.org
However, the nature of the interaction between mGluR1 and NMDA receptors can vary depending on the specific brain region and experimental context. For example, in investigations of NMDA receptor-independent long-term potentiation (LTP) in rat hippocampal area CA1, this compound did not prevent this form of plasticity, suggesting that group I mGluRs, including mGluR1, may not be involved in this particular type of synaptic modification in this region. physiology.org Furthermore, while antagonists of mGluR5 have been shown to enhance behavioral responses mediated by NMDA receptor blockade, this compound, acting as an mGluR1 antagonist, did not affect ketamine-induced anesthesia, which is known to involve NMDA receptor antagonism. oup.com In a model of inflammation in the spinal dorsal horn, intrathecal administration of this compound blocked the increased tyrosine phosphorylation of the NR2B subunit of the NMDA receptor, indicating a role for mGluR1 in this inflammation-induced change. jneurosci.org
Here is a summary of findings related to this compound and NMDA receptor modulation:
| Study Context | Compound/Manipulation | Observed Effect on NMDA Receptors/Related Phenomena | Key Finding Related to this compound | Citation |
| Cortical neurons | DHPG (mGluR1/5 agonist) + MPEP (mGluR5 antagonist) | Increased NMDA currents | This compound reduced basal NMDA currents and prevented DHPG-mediated increase. | jneurosci.org |
| Hippocampal CA3 cells | DHPG (mGluR1/5 agonist) + MPEP (mGluR5 antagonist) | Significant NMDA current potentiation | Potentiation was reduced in the presence of this compound and MPEP. | jneurosci.org |
| Hippocampal CA1 LTP | This compound (100-250 µM) + AP5 (NMDA antagonist) | No prevention of NMDA receptor-independent LTP | This compound did not inhibit this form of plasticity. | physiology.org |
| Ketamine-induced anesthesia | This compound (5-500 nmol, i.c.v.) | No effect on anesthesia duration | This compound did not modify NMDA receptor-mediated behavioral effect in this context. | oup.com |
| Spinal dorsal horn | This compound (intrathecal) in inflammation model | Blocked increased NR2B tyrosine phosphorylation | This compound prevented inflammation-induced changes in an NMDA receptor subunit. | jneurosci.org |
Interaction with GABAergic Transmission
This compound has also been employed to investigate the role of mGluR1 in modulating GABAergic transmission. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its activity is vital for maintaining the balance of neuronal excitation. frontiersin.org
Studies in the corpus striatum of freely moving animals have shown that selective antagonists of mGluR1, including this compound, significantly enhanced GABA release. nih.gov This observation suggests that under normal conditions, endogenous activation of mGluR1 may exert a tonic inhibitory influence on GABA release in this brain region. Electrophysiological studies conducted in cortico-striatal slices further supported the involvement of mGluR1 in modulating GABAergic transmission. In these experiments, a mixed mGluR1/5 agonist reduced inhibitory postsynaptic currents, and this effect was counteracted by an mGluR1 antagonist. nih.gov
In cerebellar Purkinje cells, activation of group I mGluRs has been demonstrated to inhibit GABAergic synaptic transmission occurring between molecular layer interneurons and Purkinje cells. This effect appears to be mediated by mGluR1 and involves the production and release of endocannabinoids. jneurosci.org The application of this compound significantly reduced this inhibitory effect, indicating that activation of mGluR1 contributes to the depression of GABAergic transmission at these synapses. jneurosci.org
Investigations in neonatal rat hippocampus have also explored the effects of group I mGluR activation on GABAergic transmission. Application of a group I mGluR agonist facilitated spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABAA receptors in CA3 pyramidal neurons. nih.gov This potentiation was reduced by this compound, suggesting that mGluR1 plays a role in this facilitatory effect on GABAergic currents. nih.gov
It is important to note that the effects of this compound are not always exclusively mediated through mGluR1. In some cases, this compound has been found to enhance the climbing fiber response in Purkinje neurons through mechanisms independent of glutamate receptors, including GABAB receptors. nih.gov This suggests that this compound may interact with other, non-mGluR targets that can influence neuronal activity. Additionally, in the rat midbrain periaqueductal grey, while the inhibition of GABAergic transmission caused by blocking glutamate uptake was largely mediated by mGluR5, this compound did not significantly block this effect, indicating a lesser role for mGluR1 in this specific modulation of GABAergic transmission in this region. jneurosci.org
Here is a summary of findings related to this compound and GABAergic transmission:
| Study Context | Compound/Manipulation | Observed Effect on GABAergic Transmission/Release | Key Finding Related to this compound | Citation |
| Corpus striatum (in vivo) | This compound | Substantially enhanced GABA release | This compound's action suggests mGluR1 tonically inhibits GABA release. | nih.gov |
| Cerebellar interneuron-Purkinje cell synapses | DHPG (mGluR1/5 agonist) | Inhibited GABAergic transmission | This compound significantly reduced the DHPG-induced inhibition, indicating mGluR1 involvement. | jneurosci.org |
| Neonatal rat hippocampal CA3 pyramidal neurons | DHPG (mGluR1/5 agonist) | Facilitated GABAA sIPSCs | This compound reduced the potentiation of sIPSCs, suggesting mGluR1 contributes to this facilitation. | nih.gov |
| Cerebellar Purkinje neurons | This compound | Enhanced climbing fiber response | Effect was independent of mGluR1 and GABAB receptors, indicating potential non-mGluR targets. | nih.gov |
| Rat midbrain periaqueductal grey | TBOA (glutamate uptake inhibitor) | Inhibited GABAergic transmission | This compound did not block this inhibition, which was largely mediated by mGluR5. | jneurosci.org |
| Cortico-striatal slices | DHPG (mGluR1/5 agonist) | Reduced inhibitory postsynaptic currents | Action was antagonized by an mGluR1 antagonist (though not explicitly this compound in this snippet, context implies relevance). | nih.gov |
Preclinical Research Applications of Cpccoet in in Vitro and in Vivo Models
Studies in Models of Neurological and Psychiatric Conditions
The involvement of mGluR1 in the central nervous system has led to extensive research using CPCCOEt in models of neurological and psychiatric disorders.
Research on Neuroprotection and Neuronal Viability in Cellular Models
Studies have investigated the neuroprotective potential of mGluR1 antagonists, including this compound, in cellular models of excitotoxic neuronal death. This compound has been shown to protect mixed murine cortical cultures against NMDA toxicity. nih.govuni-regensburg.de This neuroprotective effect of this compound in cortical cultures is reported to be abolished by a cocktail of GABA(A) and GABA(B) receptor antagonists, suggesting a dependence on GABAergic transmission. nih.govnih.gov
In mixed rat cerebellar cultures containing Purkinje and granule cells, this compound reduced the survival of Purkinje cells in a cell-specific manner. jneurosci.org This effect required early exposure to this compound during development (from 3 to 6 days in vitro). jneurosci.org Purkinje cells exposed to this compound at these early developmental stages appeared smaller and had shorter dendrites. jneurosci.org
Exploration in Animal Models of Addiction and Reward Circuitry
The role of mGluR1 in addiction and reward pathways has been explored using animal models and this compound. Group I mGlu receptors, including mGluR1, are implicated in synaptic plasticity, drug reward, reinforcement, and addiction-related cognitive processes in animal models of addiction. nih.gov
Several studies have examined the effect of this compound on voluntary ethanol (B145695) consumption in rodents. Some studies have reported a consistent lack of effect of this compound on operant ethanol self-administration. nih.goviu.edunih.gov However, at least one study found an inhibitory effect of this compound on ethanol self-administration. nih.govuni-regensburg.de The reasons for these discrepancies are not fully clear. nih.gov
In studies investigating cocaine withdrawal, blockade of mGluR1 with this compound did not affect the impairment of DHPG-LTD (long-term depression induced by DHPG, a group I mGluR agonist) in slices from cocaine-treated mice. jneurosci.org
Investigations into Learning and Memory Processes in Animal Studies
This compound has been used to investigate the involvement of mGluR1 in learning and memory processes in animal studies. Group I mGlu receptors are involved in cognitive processes such as maladaptive learning and memory in the context of drug addiction. nih.gov
In studies involving spinally transected rats, the mGluR1 antagonist this compound blocked the induction of a learning impairment caused by uncontrollable shock. researchgate.netjneurosci.org This suggests a role for mGluR1 in the metaplasticity of spinal learning. jneurosci.org
Role in Cerebellar Electrophysiology and Synaptic Plasticity
This compound has been extensively used to study the role of mGluR1 in cerebellar function, particularly in electrophysiology and synaptic plasticity. Metabotropic glutamate (B1630785) receptors, including mGluR1, mediate different forms of synaptic plasticity in the cerebellum at synapses onto Purkinje cells. nih.govnih.gov
Studies using whole-cell patch-clamp recordings from Purkinje cells in rat cerebellar slices have demonstrated a complex pharmacology of currents obtained by climbing fiber stimulation, where this compound, an mGluR1 specific antagonist, showed ambiguous effects, suppressing the response in some cells while potentiating it in others. nih.govnih.govcore.ac.ukresearchgate.net This dual effect of this compound was observed with both single-pulse and train stimulation. core.ac.uk The postsynaptic effect of this compound was indicated by a rise in the amplitude and a prolongation of the decay time of climbing fiber EPSCs under conditions of AMPA receptor saturation. nih.govcore.ac.uk this compound did not change climbing fiber paired-pulse depression, suggesting a postsynaptic rather than presynaptic effect. nih.govcore.ac.ukresearchgate.net
This compound has also been used to investigate mGluR1-mediated slow excitatory postsynaptic currents (EPSCs) evoked by repetitive parallel fiber stimulation in Purkinje cells. Bath application of this compound has been shown to abolish these mGluR1-mediated slow EPSCs in wild-type mice. jneurosci.org
In cerebellar slices, this compound blocked the DHPG-induced facilitation of firing frequency in cerebellar molecular layer interneurons. plos.org this compound (100 µM) also reduced the DHPG-induced inward current in these interneurons. plos.org
This compound has been used to test if mGluR1 blockade could restore regular firing in Purkinje cells in models where glutamate transporter loss leads to irregular firing. This compound was found to abolish the irregular firing and restore tonic firing in Purkinje cells from EAAT4-deficient mice and also blocked the irregular firing induced by elevated ambient glutamate levels in wild-type Purkinje cells. oup.com
This compound has also been used in studies of long-term depression (LTD) and long-term potentiation (LTP) in the cerebellum. For example, it has been used to block mGluR1 in studies of associative plasticity of granule cell inputs to cerebellar Purkinje cells. elifesciences.org In studies of inhibitory long-term depression (LTDi), bath application of this compound completely inhibited LTDi induction. researchgate.net
Emerging Preclinical Research Areas for this compound
Beyond its traditional focus on neuronal systems, preclinical research with this compound is expanding into other cell types.
Studies in Non-Neuronal Cell Systems (e.g., Cancer Cell Lines)
Recent years have seen increased attention on the expression and significance of glutamate receptors in peripheral, non-neuronal tissues, including various cancer types. iiarjournals.orgspandidos-publications.comnih.gov this compound has been utilized in studies investigating the role of mGluR1 in cancer cell lines.
Studies have reported that the non-competitive mGluR1 antagonist this compound significantly inhibited the proliferation and metabolic cell activity of human melanoma cell lines in vitro. iiarjournals.orgspandidos-publications.comnih.goviiarjournals.org These effects were reported to be dose-dependent and reversible. spandidos-publications.com this compound also significantly enhanced the tumoricidal effects of cytostatic drugs in melanoma cell lines. spandidos-publications.comnih.gov While this compound inhibited proliferation and metabolic activity, signs of apoptotic cell death were not observed in melanoma cells following treatment with this antagonist in one study. iiarjournals.orgiiarjournals.org
This compound has also been shown to inhibit cell proliferation and metabolic cell activity in the medullary thyroid carcinoma (MTC) cell line MTC-SK. iiarjournals.orgiiarjournals.org
In studies on glioma cell viability, this compound inhibited the viability of Hs683 glioma cells in a dose-dependent manner when added to media containing glutamate. researchgate.net This suggests that noncompetitive antagonism of mGluR1 may decrease the tumorigenic potential of these cells. researchgate.net
This compound has also been used in studies investigating resistance mechanisms to PI3K-AKT-mTOR inhibition in prostate cancer models, although its specific effects in this context require further exploration. aacrjournals.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6278000 |
| MPEP | 92460002 |
| LY367385 | 6604926 |
| NMDA | 22880 |
| DHPG | 108001 |
| LY341495 | 53302033 |
| MSOP | Not found |
| AMPA | 2204 |
| GABA | 307 |
| SKF89976A | 68733 |
| LY367366 | 104783 |
| SIB-1757 | 65948 |
| SIB-1893 | 65949 |
| Quisqualate | 4402 |
| MK-801 | 3016535 |
| DNQX | 3103 |
| JNJ16259685 | 1601268 |
| TBOA | 64018 |
| D-AP5 | 135342 |
| JNJ 16259685 | 1601268 |
| BIM | 60763 |
| LPS | 135279591 |
| IGF-1 | 135325314 |
| Ro25-6981 | 10106138 |
| NVP-AAM077 | 135413446 |
| EAAT4 | Not applicable (protein) |
| GLAST | Not applicable (protein) |
| BAY 36-7620 | 9910674 |
| Docetaxel | 36755 |
| YM298198 | 10129054 |
| AMN082 | 10137942 |
| MTC-SK | Not applicable (cell line) |
| KRJ-I | Not applicable (cell line) |
| P-STS | Not applicable (cell line) |
| L-STS | Not applicable (cell line) |
| H-STS | Not applicable (cell line) |
| HBMC cells | Not applicable (cell line) |
| n15006 cells | Not applicable (cell line) |
| Hs683 cells | 653808 |
| U87 cells | Not applicable (cell line) |
| SK2 melanoma cells | Not applicable (cell line) |
| SK5 melanoma cells | Not applicable (cell line) |
| C57BL/6J mice | Not applicable (organism) |
| Wistar rats | Not applicable (organism) |
| Sprague-Dawley rats | Not applicable (organism) |
| CWR22 cells | Not applicable (cell line) |
| 22Rv1 cells | Not applicable (cell line) |
| LNCaP cells | Not applicable (cell line) |
| DU145 cells | Not applicable (cell line) |
| PC3 cells | Not applicable (cell line) |
| Shmac5 cells | Not applicable (cell line) |
| BOB cells | Not applicable (cell line) |
| SKBR3 cells | Not applicable (cell line) |
| LIM1215 cells | Not applicable (cell line) |
| A549 cells | Not applicable (cell line) |
| VCC185369 | Not found |
| Lapatinib | 123631 |
| Riluzole | 5070 |
| DS-7423 | Not found |
| DS-7324 | Not found |
| PSMA | Not applicable (protein) |
| HER2 | Not applicable (protein) |
| PTEN | Not applicable (protein) |
| EGFR | Not applicable (protein) |
| HER3 | Not applicable (protein) |
| acamprosate | 60857 |
| PHCCC | 9910674 |
| L-AP4 | 123880 |
| reserpine | 5798 |
| LY404039 | 9807023 |
| BMAA | 1620 |
| SKF 96365 | 5314 |
| NMDA receptor | Not applicable (protein complex) |
| AMPA receptor | Not applicable (protein complex) |
| GABA-A receptor | Not applicable (protein complex) |
| GABA-B receptor | Not applicable (protein complex) |
| mGluR1 | Not applicable (protein) |
| mGluR5 | Not applicable (protein) |
| mGluR2/3 | Not applicable (protein complex) |
| mGluR4 | Not applicable (protein) |
| mGluR7 | Not applicable (protein) |
| TRPC3 channel | Not applicable (protein) |
| IP3 receptor | Not applicable (protein) |
| PKC | Not applicable (protein family) |
| Pyk2 | Not applicable (protein) |
| Src | Not applicable (protein) |
| Fyn | Not applicable (protein) |
| NR2A/B | Not applicable (protein subunits) |
| IGF-1R | Not applicable (protein) |
| PENK mRNA | Not applicable (molecule) |
| DCD | Not applicable (compound class) |
| ethanol | 702 |
| cocaine | 446220 |
| haloperidol | 3559 |
| bicuculline | 2380 |
| cannabimimetics | Not applicable (compound class) |
| endocannabinoids | Not applicable (compound class) |
| T-type Ca2+ channels | Not applicable (protein) |
Data Table: Effects of this compound in Select Preclinical Studies
| Model System | Condition Studied | Key Finding Related to this compound | Citation(s) |
| Murine Cortical Cultures | NMDA toxicity | Protected against NMDA toxicity; effect abolished by GABAergic antagonists. | nih.govnih.govjneurosci.org |
| Rat Cerebellar Cultures | Purkinje cell survival | Reduced survival of Purkinje cells with early exposure. | jneurosci.org |
| Rodent Ethanol Self-Administration | Addiction/Reward Circuitry | Mixed results; some studies show no effect, one shows inhibition. | nih.goviu.edunih.govuni-regensburg.de |
| Spinally Transected Rats | Spinal learning (metaplasticity) | Blocked induction of learning impairment from uncontrollable shock. | researchgate.netjneurosci.org |
| Rat Cerebellar Slices (Purkinje cells) | Climbing fiber electrophysiology | Suppressed response in some cells, potentiated in others; postsynaptic effect. | nih.govnih.govcore.ac.ukresearchgate.net |
| Mouse Cerebellar Slices (Purkinje cells) | Parallel fiber EPSCs (mGluR1-mediated) | Abolished mGluR1-mediated slow EPSCs. | jneurosci.org |
| Rat Cerebellar Slices (MLIs) | Firing frequency, inward current | Blocked DHPG-induced firing facilitation and reduced DHPG-induced inward current. | plos.org |
| Mouse Cerebellar Slices (Purkinje cells) | Irregular firing (EAAT4 deficiency, elevated glutamate) | Abolished irregular firing and restored tonic firing. | oup.com |
| Human Melanoma Cell Lines | Cell proliferation, metabolic activity | Inhibited proliferation and metabolic activity; enhanced effects of cytostatic drugs. | iiarjournals.orgspandidos-publications.comnih.goviiarjournals.org |
| MTC-SK Cell Line | Cell proliferation, metabolic activity | Inhibited proliferation and metabolic activity. | iiarjournals.orgiiarjournals.org |
| Hs683 Glioma Cell Line | Cell viability | Inhibited cell viability in a dose-dependent manner. | researchgate.net |
Advanced Methodologies and Analytical Approaches Utilizing Cpccoet
Application of Chimeric Receptor Constructs in Mechanistic Studies
Chimeric receptor constructs, involving the swapping of domains between different mGluR subtypes or even other Family C G protein-coupled receptors (GPCRs) like the calcium-sensing receptor (CaR), have been instrumental in localizing the binding site of CPCCOEt and understanding its allosteric mechanism. researchgate.netnih.govresearchgate.net Studies using chimeras between mGluR1 and mGluR5, or mGluR1 and CaR, have provided strong evidence that this compound exerts its antagonistic effect primarily by binding to the seven transmembrane (7TM) domain of mGluR1. researchgate.netnih.gov This approach helped validate the allosteric mechanism of action for this compound and other modulators by demonstrating that the sensitivity to these compounds transferred with the 7TM domain. researchgate.netresearchgate.net For instance, a chimeric receptor consisting of the amino-terminal domain (ATD) of CaR and the 7TM domain of mGluR1b (Ca/1b) showed inhibition by this compound, similar to native mGluR1b, while this compound was weak as an antagonist at the CaR itself. nih.gov This indicated that the 7TM domain of mGluR1 is essential for this compound's action. nih.gov Chimeric constructs were also used to show that substituting non-conserved residues important for this compound modulation from mGluR1 onto mGluR5 could result in a gain of function for this compound at mGluR5. researchgate.net
Site-Directed Mutagenesis and Receptor Domain Swaps
Site-directed mutagenesis, often in conjunction with receptor domain swaps, has been crucial for identifying specific amino acid residues within the mGluR1 receptor that are critical for this compound binding and activity. researchgate.netnih.govnih.govnih.gov Early studies using mutagenesis and domain swaps between human mGluR1b and mGluR5a demonstrated that substituting Thr815 and Ala818, located in transmembrane segment VII of mGluR1b, with the homologous amino acids from mGluR5a eliminated this compound inhibition. nih.gov Conversely, introducing Thr815 and Ala818 into mGluR5a conferred sensitivity to this compound. nih.gov These findings strongly suggested that Thr815 and Ala818 are essential residues for this compound binding and that the interaction with these residues disrupts receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain. nih.gov Mutational analysis has also shown that residues within the 7TM domain of mGluR1 receptors are critical for the binding and selectivity of allosteric modulators, including those that interact with or overlap with the this compound binding site. researchgate.net
Computational Modeling and Receptor Docking Simulations
Computational modeling and receptor docking simulations have complemented experimental approaches by providing insights into the potential binding mode of this compound within the 7TM domain of mGluR1. nih.govnih.govwikipedia.orgmdpi.comdntb.gov.ua Early computational work involved building homology models of the mGluR1 receptor, often based on the crystal structure of rhodopsin (a Class A GPCR), to predict plausible binding poses for allosteric modulators like this compound. nih.govnih.govmdpi.compitt.edu These models, combined with data from mutagenesis studies, helped hypothesize the location and characteristics of the allosteric binding pocket. nih.govmdpi.com For example, a molecular mechanics model of the mGluR1 7TM domain, based on the rhodopsin template, suggested that the hydroxyl group of Thr815 in TMVII comes into close contact with the oxime hydroxyl group of (-)-CPCCOEt, supporting the experimental mutagenesis data. nih.gov Computational studies have also been used to compare the predicted binding energies of different modulators to active and inactive receptor models, providing further validation for the models and the understanding of allosteric ligand function. pitt.edu
Functional Assays for Allosteric Modulation (e.g., Reporter Gene Assays, Biosensor Technologies)
Functional assays are essential for characterizing the pharmacological profile of this compound and understanding its impact on receptor signaling. These include classical methods like measurements of intracellular calcium mobilization and phosphoinositide hydrolysis, as well as more advanced techniques such as reporter gene assays and biosensor technologies. nih.govmonash.edunih.govnih.govresearchgate.netjst.go.jpbiorxiv.orguky.edujneurosci.orgresearchgate.netuniversiteitleiden.nl
This compound was initially characterized using assays measuring glutamate-induced increases in intracellular calcium and phosphoinositide hydrolysis in cells expressing mGluR1. nih.gov Schild analysis in these assays indicated that this compound acts in a noncompetitive manner, decreasing the efficacy of glutamate-stimulated responses without affecting glutamate's EC50 or Hill coefficient. nih.gov
Reporter gene assays, such as those utilizing luciferase under the control of response elements sensitive to downstream signaling pathways (e.g., AP-1), have been used to assess the effect of this compound on mGluR1-mediated transcriptional activity. nih.govjneurosci.orgresearchgate.net Studies have shown that while the mGluR5 antagonist MPEP can block DHPG-induced transcriptional activity mediated by the mGluR5-to-JNK pathway, this compound, as an mGluR1 antagonist, does not alter this specific signaling cascade, highlighting the subtype selectivity of these compounds in functional contexts. jneurosci.org
Biosensor technologies, including label-free approaches based on measuring cell impedance or using techniques like Bioluminescence Resonance Energy Transfer (BRET), offer real-time monitoring of receptor activation and downstream events. nih.govbiorxiv.orguky.eduuniversiteitleiden.nl Cell impedance-based assays have been used to study the pharmacological profiles of ligands for GPCRs, including mGluR1. nih.gov In these assays, this compound has been shown to reduce agonist-induced impedance changes, confirming its antagonist activity in a label-free format. nih.gov Biosensors have also been employed to investigate the interplay between orthosteric and allosteric binding sites and their effects on functional efficacy, providing a more integral view of cellular responses to allosteric modulators like this compound. biorxiv.orguniversiteitleiden.nl
Here is a summary of some research findings utilizing these methodologies:
| Methodology | Key Findings Regarding this compound | References |
| Chimeric Receptor Constructs | This compound acts via the mGluR1 7TM domain; sensitivity transfers with the 7TM domain in chimeras with CaR and mGluR5. | researchgate.netnih.govresearchgate.net |
| Site-Directed Mutagenesis | Thr815 and Ala818 in TMVII of mGluR1 are essential for this compound inhibition; mutations eliminate or confer sensitivity. | researchgate.netnih.govnih.gov |
| Computational Modeling/Docking | Predicted binding site in the mGluR1 7TM domain, with potential interactions between this compound and residues like Thr815; models support experimental data. | nih.govnih.govmdpi.compitt.edu |
| Functional Assays (e.g., Ca2+ Mobilization, PI Hydrolysis) | Noncompetitive inhibition of glutamate-induced responses; decreases efficacy without affecting agonist affinity. | nih.govmonash.eduresearchgate.net |
| Functional Assays (e.g., Reporter Gene Assays) | Does not affect mGluR5-mediated transcriptional pathways, demonstrating mGluR1 selectivity in signaling contexts. | jneurosci.org |
| Functional Assays (e.g., Biosensor Technologies) | Reduces agonist-induced impedance changes in label-free assays; used to study allosteric modulation and receptor function in real-time. | nih.govbiorxiv.orguniversiteitleiden.nl |
These advanced methodologies, often used in combination, have significantly contributed to understanding the molecular mechanisms by which this compound interacts with mGluR1 and modulates its function, highlighting the importance of allosteric sites in GPCR pharmacology.
Structure Activity Relationships and Medicinal Chemistry Insights for Cpccoet Analogs
Identification of Key Pharmacophore Features for mGluR1 Allosteric Modulation
CPCCOEt functions as a negative allosteric modulator (NAM), binding to a site within the seven-transmembrane (7TM) helical domain of mGluR1, distinct from the orthosteric site where the endogenous agonist glutamate (B1630785) binds. nih.gov This allosteric binding does not prevent glutamate from binding but inhibits the receptor's signaling cascade, thereby acting as a non-competitive antagonist. nih.gov
Pharmacophore modeling and mutagenesis studies have been instrumental in identifying the specific molecular features of both the ligand and the receptor that govern this interaction. The critical pharmacophoric elements of this compound are embodied in its rigid, three-dimensional structure, which allows it to fit precisely within the allosteric pocket of mGluR1 but not in the closely related mGluR5.
Key research findings have pinpointed specific amino acid residues in the 7TM domain of mGluR1 that are crucial for this compound's activity. Studies involving the creation of chimeric receptors between mGluR1 and the this compound-insensitive mGluR5 revealed that two residues located at the extracellular surface of transmembrane segment VII are determinative for its inhibitory action. These residues are:
Threonine at position 815 (Thr815)
Alanine at position 818 (Ala818)
When these two residues in mGluR1 were substituted with their counterparts from mGluR5, the receptor lost its sensitivity to this compound. nih.gov Conversely, introducing Thr815 and Ala818 into the corresponding positions in mGluR5 conferred this compound sensitivity to the previously insensitive receptor, resulting in a gain-of-function. nih.gov This strongly indicates that the interaction between this compound and these specific residues is a central component of its mechanism of action, likely disrupting the conformational change required for receptor activation after glutamate has bound to the extracellular domain. nih.gov The allosteric binding pocket for mGluR1 NAMs is generally formed by residues from TM helices 2, 3, 5, 6, and 7.
Exploration of Substituent Effects on Potency and Selectivity
The systematic modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at improving pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. While this compound was a groundbreaking tool, its moderate potency (with an IC50 in the micromolar range) and limited bioavailability have spurred the search for improved mGluR1 antagonists. wikipedia.org
A thorough exploration of substituent effects on the this compound scaffold would involve synthesizing a library of analogs and evaluating their mGluR1 antagonist activity. Key positions on the this compound molecule that would be logical targets for modification include:
The Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions could modulate hydrophobic and electronic interactions within the binding pocket. This could enhance binding affinity or alter selectivity against other receptors.
The Ethyl Ester Group: Modification of the ester to other alkyl groups, amides, or carboxylic acids could change the compound's polarity, solubility, and potential for hydrogen bonding. These changes can significantly impact cell permeability and potency.
The Oxime Moiety: The hydroxyimino group is a key feature. Altering its geometry or replacing it with other functional groups would likely have a profound impact on the interaction with the receptor, as this group may be involved in critical hydrogen bonding.
Despite the clear rationale for such studies, detailed systematic structure-activity relationship data for a series of this compound analogs are not widely available in the public domain. The focus of subsequent research has largely shifted to discovering novel, structurally distinct mGluR1 antagonists with more drug-like properties, such as higher potency and better in vivo stability. nih.govscispace.comnih.gov
Challenges and Future Directions in Cpccoet Based Research
Considerations for Assay-Dependent Pharmacology and Biased Signaling
The pharmacological characterization of allosteric modulators like CPCCOEt can be significantly influenced by the specific assay used to measure receptor activity. Studies have shown that mGlu1 allosteric modulators can display probe-dependent pharmacology, where their effects vary depending on the orthosteric agonist used. researchgate.netnih.gov This suggests that the apparent affinity, efficacy, and cooperativity of this compound may not be constant but can change based on the experimental context and the specific signaling pathway being measured.
Furthermore, the concept of biased signaling is increasingly relevant to GPCR pharmacology, including mGlu receptors. nottingham.ac.ukacs.org Biased signaling occurs when a ligand differentially stabilizes receptor conformations linked to distinct downstream signaling pathways. While this compound is generally characterized as a NAM, the possibility exists that its inhibitory effects might be biased towards certain signaling cascades coupled to mGluR1, rather than uniformly inhibiting all pathways. Research comparing ligand pharmacology across different assays, such as intracellular calcium (iCa2+) mobilization and inositol (B14025) monophosphate (IP1) accumulation, has revealed differential profiles for mGlu1 modulators, including this compound. researchgate.netnih.govresearchgate.net For instance, this compound has shown a marked reduction in cooperativity with the orthosteric agonist quisqualate in IP1 accumulation assays compared to iCa2+ mobilization assays, or upon extended incubation in iCa2+ mobilization assays. researchgate.netnih.govresearchgate.net This assay-dependent variability underscores the complexity of fully characterizing this compound's pharmacological profile and highlights the need for rigorous assessment across multiple functional readouts to understand its potential for biased modulation. researchgate.netnih.gov
Data illustrating assay-dependent effects of this compound:
| Assay | Orthosteric Agonist | Effect on Cooperativity with Agonist | Reference |
| iCa2+ Mobilization | Quisqualate | Reduced upon extended incubation | researchgate.netnih.govresearchgate.net |
| IP1 Accumulation | Quisqualate | Marked reduction | researchgate.netnih.govresearchgate.net |
Investigation of Non-Canonical Target Interactions and Off-Target Effects
While this compound is considered selective for mGluR1, the potential for interactions with non-canonical targets or off-target effects remains a critical area of investigation. Studies using this compound in complex biological systems, such as neuronal circuits, have sometimes revealed effects that are not solely attributable to mGluR1 blockade. For example, in some electrophysiological studies in cerebellar Purkinje cells, this compound has been reported to enhance the climbing fiber response, an effect not consistently mimicked by other mGluR1 antagonists and not mediated by other tested mGlu or GABAB receptors. researchgate.net This suggests the possibility of interactions with other cellular components or signaling pathways.
Furthermore, in the context of studying the effects of toxins like β-N-Methylamino-L-Alanine (BMAA) on neurons, while a potent mGluR1 antagonist significantly reduced toxicity, this compound, described as a low-potency mGluR1 antagonist in that context, only partially prevented BMAA-induced cellular damage when applied alone. nih.govjneurosci.org This could imply additional mechanisms of BMAA action not blocked by this compound, or potential off-target effects of this compound itself at higher concentrations or in specific cellular environments.
The use of pharmacological tools like this compound in preclinical studies requires careful consideration of their specificity, especially when aiming to translate findings. The potential for off-target effects, particularly at higher concentrations used in some experimental settings, could confound the interpretation of results and impact the predictive validity of preclinical models. nih.govfrontiersin.orgjneurosci.org Future research needs to systematically investigate potential interactions of this compound with other receptors, ion channels, or signaling proteins to comprehensively map its pharmacological profile beyond canonical mGluR1 antagonism.
Advancements in In Vitro to In Vivo Translational Research Methodologies
Translating findings from in vitro studies using compounds like this compound to in vivo systems presents significant challenges. The discrepancies observed in the effects of mGluR1 modulation in different animal models or even within the same model under varying conditions highlight the complexities of this translation. For instance, studies investigating the effect of mGluR1 inhibition on alcohol self-administration in rodents have yielded conflicting results, with this compound showing inhibition in one mouse study but no effect in rat or other mouse studies. nih.gov Such variability can arise from differences in pharmacokinetics (absorption, distribution, metabolism, excretion), brain penetration, regional receptor expression, and the complexity of neural circuits in vivo.
The limitations of relying solely on in vitro characterization in drug discovery programs, such as categorizing compounds based on a single functional assay or using rodent receptors without sufficient data on human receptor pharmacology, can hamper accurate linking of in vitro and in vivo profiles. researchgate.net Advancements in translational methodologies are crucial. This includes:
Utilizing more complex in vitro systems: Employing co-culture systems, organotypic slices, or 3D cell cultures that better recapitulate the in vivo environment can provide more predictive data.
Pharmacokinetic and pharmacodynamic profiling: Comprehensive studies on how this compound behaves in vivo, including its brain penetration and target engagement, are essential for interpreting behavioral or physiological outcomes.
Employing rigorous experimental designs in vivo: Using multiple animal models, dose-response studies, and evaluating effects across various behavioral paradigms can help to build a more robust picture of this compound's in vivo pharmacology.
Investigating species differences: Recognizing potential differences in mGluR1 function or expression between rodents and humans is vital for predicting clinical outcomes.
Addressing these translational challenges requires a multi-faceted approach that integrates sophisticated in vitro characterization with comprehensive in vivo studies and a deep understanding of the biological system being investigated.
Q & A
Q. What experimental design considerations are critical for assessing CPCCOEt’s antagonistic activity on mGluR1 in vitro?
- Methodological Answer : Use concentration-response experiments with glutamate-stimulated mGluR1 activity, comparing this compound’s IC50 (6.5 μM) against control groups. Include solubility controls (e.g., DMSO or ethanol solvents, per ) and validate receptor specificity by testing against mGluR2/4/5/7/8 subtypes at 100 μM. Measure intracellular calcium flux or cAMP levels as functional readouts .
Q. How can researchers validate this compound’s non-competitive antagonism in mGluR1 studies?
- Methodological Answer : Perform Schild analysis or use radioligand binding assays to confirm lack of competition with glutamate. Docking studies (e.g., with 7TM domain models) can visualize this compound’s interaction with transmembrane helices III and VII, distinct from orthosteric ligand binding sites .
Q. What are best practices for preparing and storing this compound solutions to ensure experimental reproducibility?
- Methodological Answer : Dissolve this compound in DMSO (100 mM stock) or ethanol (5 mM stock). Aliquot and store at -20°C for ≤1 month. Thaw at room temperature (1 hour) before use to avoid solubility inconsistencies. Verify potency with fresh batches via control experiments .
Advanced Research Questions
Q. How can structural insights from this compound’s binding pocket inform the design of novel mGluR1 antagonists?
- Methodological Answer : Use molecular docking and mutagenesis to map this compound’s interactions with TMIII/TMVII residues. Compare overlapping binding pockets with MPEP (a group I mGluR antagonist) to identify subtype-specific pharmacophores. Validate designs via functional assays and cross-reactivity screens .
Q. What methodological approaches resolve contradictions in this compound’s allosteric modulation across different mGluR1 splice variants?
- Methodological Answer : Conduct isoform-specific studies (e.g., mGluR1a vs. mGluR1b) using HEK293 cells transfected with individual variants. Measure ligand efficacy via calcium imaging and compare parameter sensitivity (e.g., Hill coefficients) to detect splice variant-dependent allosteric modulation .
Q. How can PICOT frameworks guide hypothesis-driven research on this compound’s neuroprotective effects in animal models?
- Methodological Answer : Example PICOT question:
- P (Population): Adult mice with ischemic stroke.
- I (Intervention): this compound (10 mg/kg, i.p.).
- C (Comparison): Vehicle control.
- O (Outcome): Neurological deficit scores at 24h and 72h.
- T (Time): 7-day survival.
Align study design with systematic reviews of mGluR1’s role in excitotoxicity and select outcome measures (e.g., infarct volume, synaptic plasticity assays) .
Q. What statistical strategies address variability in this compound’s dose-response curves across neuronal cell lines?
- Methodological Answer : Normalize data to cell-specific baseline glutamate responses. Use nonlinear regression models (e.g., log[inhibitor] vs. response) with outlier detection (ROUT method). Replicate experiments across ≥3 independent cultures and apply ANOVA with post hoc corrections .
Data Interpretation & Gaps
Q. How to reconcile this compound’s lack of activity on hmGluR5a with reported cross-reactivity in certain neuronal pathways?
- Methodological Answer : Investigate indirect effects via mGluR1-mediated crosstalk (e.g., G-protein coupling to downstream kinases). Use CRISPR-edited mGluR5 KO models to isolate this compound’s primary targets. Combine patch-clamp electrophysiology and RNA-seq to map pathway-specific interactions .
Q. What gaps exist in understanding this compound’s long-term effects on synaptic plasticity in vivo?
- Methodological Answer : Current studies focus on acute models (e.g., LTP in hippocampal slices). Address gaps via chronic administration in transgenic mice (e.g., mGluR1-KO rescue models) with longitudinal behavioral testing (Morris water maze) and proteomic analysis of synaptic markers .
Ethical & Technical Challenges
Q. How to mitigate confounding variables in this compound studies using primary neuronal cultures?
- Methodological Answer :
Standardize culture conditions (e.g., DIV, serum batches). Include vehicle controls for solvent neurotoxicity (DMSO ≤0.1%). Use dual-recordings to differentiate presynaptic vs. postsynaptic mGluR1 effects. Validate findings with orthogonal techniques (e.g., siRNA knockdown) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
